molecular formula C17H12N2O5 B4631776 N-1,3-苯并二氧杂环-5-基-5-(3-羟基苯基)-3-异恶唑甲酰胺

N-1,3-苯并二氧杂环-5-基-5-(3-羟基苯基)-3-异恶唑甲酰胺

货号 B4631776
分子量: 324.29 g/mol
InChI 键: WAUMXBYYCYJFAB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-1,3-benzodioxol-5-yl-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide belongs to a class of organic molecules that include features of benzodioxoles and isoxazolecarboxamides. These features are significant in pharmaceutical chemistry due to their potential biological activities and applications in drug design.

Synthesis Analysis

The synthesis of compounds related to N-1,3-benzodioxol-5-yl-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide involves multi-step organic reactions, starting from basic aromatic compounds or acids, followed by condensation, cyclocondensation, and functionalization reactions. For example, similar compounds have been synthesized through reactions involving hydroxymoyl chlorides with 2-cyano-N-(4-sulfamoylphenyl)acetamide in the presence of triethylamine, indicating a complex synthesis pathway that might be applicable to our compound of interest (Altuğ et al., 2017).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography, NMR spectroscopy, and computational modeling. For compounds within this class, crystal structure determination reveals the arrangement of the molecular framework and the conformation of functional groups, which are crucial for understanding the compound's chemical behavior and interaction with biological targets. Studies on similar compounds have shown complex molecular conformations stabilized by intramolecular hydrogen bonds and π-π stacking interactions, suggesting that N-1,3-benzodioxol-5-yl-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide could exhibit similar structural features (Kumara et al., 2018).

科学研究应用

组蛋白脱乙酰酶抑制和阿尔茨海默病

一项研究探索了5-芳基酰基吲哚基取代羟胺酸的发展,展示了对组蛋白脱乙酰酶6(HDAC6)的有效抑制选择性。这些抑制剂可以降低tau蛋白的磷酸化和聚集水平,显示出神经保护活性。包括N-羟基-4-((5-(4-甲氧基苯甲酰)-1H-吲哚-1-基)甲基)苯甲酰胺在内的此类化合物显示出改善阿尔茨海默病表型的希望,表明类似化合物在神经退行性疾病研究中的潜在应用 (Lee et al., 2018).

碳酸酐酶抑制

对含异恶唑的磺酰胺的研究揭示了对人碳酸酐酶同工型II和VII的有效抑制作用。这些酶在液体分泌、pH调节和呼吸等生理过程中至关重要。该研究结果表明,含异恶唑化合物的苯磺酰胺与青光眼和神经性疼痛等疾病的治疗开发相关 (Altuğ et al., 2017).

抗氧化活性

合成了一系列新型1-(5-氯-2-羟基苯基)-5-氧代吡咯烷-3-羧酸衍生物,并评估了它们的抗氧化活性。该研究强调了此类化合物作为有效抗氧化剂的潜力,一些衍生物显示出优于已知抗氧化剂(如抗坏血酸)的活性。这表明科学研究应用于探索相关化合物的抗氧化潜力以用于治疗 (Tumosienė et al., 2019).

抗菌和抗真菌剂

具有类似结构的化合物的另一条研究途径涉及它们作为抗菌和抗真菌剂的潜力。苯甲酰胺衍生物的合成和表征已显示出对各种菌株的显着活性。这为利用此类化合物开发新的抗菌治疗方法开辟了可能性 (Narayana et al., 2004).

杀虫活性

N'-苯甲酰基-N-(叔丁基)苯甲酰肼的苯并杂环类似物的合成及其对粘虫(斜纹夜蛾)杀虫活性的评估展示了另一项科学应用。此类研究为基于苯并二氧杂环和相关结构的操纵开发新型杀虫剂奠定了基础 (Sawada et al., 2003).

属性

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c20-12-3-1-2-10(6-12)15-8-13(19-24-15)17(21)18-11-4-5-14-16(7-11)23-9-22-14/h1-8,20H,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUMXBYYCYJFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2H-1,3-Benzodioxol-5-YL)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-benzodioxol-5-yl-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-1,3-benzodioxol-5-yl-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-1,3-benzodioxol-5-yl-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。